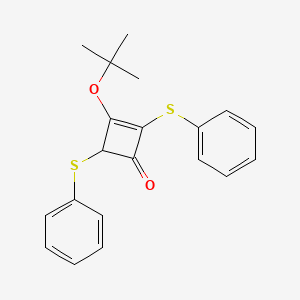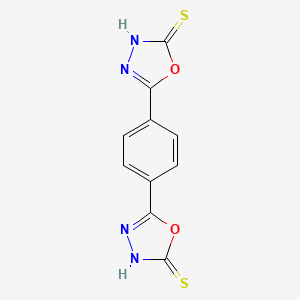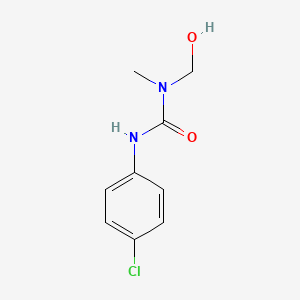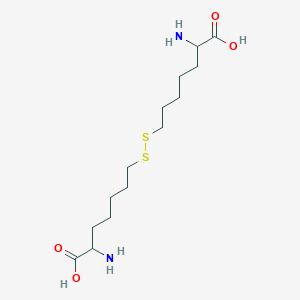
7,7'-Disulfanediylbis(2-aminoheptanoic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7’-Disulfanediylbis(2-aminoheptanoic acid) is a compound with the molecular formula C14H28N2O4S2 It is characterized by the presence of two aminoheptanoic acid units linked by a disulfide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7’-Disulfanediylbis(2-aminoheptanoic acid) typically involves the formation of a disulfide bond between two molecules of 2-aminoheptanoic acid. This can be achieved through the oxidation of thiol groups present in the aminoheptanoic acid molecules. Common oxidizing agents used for this purpose include iodine and hydrogen peroxide.
Industrial Production Methods
Industrial production methods for 7,7’-Disulfanediylbis(2-aminoheptanoic acid) may involve large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7,7’-Disulfanediylbis(2-aminoheptanoic acid) can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to yield two molecules of 2-aminoheptanoic acid.
Substitution: The amino and carboxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Iodine, hydrogen peroxide.
Reduction: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: 2-aminoheptanoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
7,7’-Disulfanediylbis(2-aminoheptanoic acid) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in protein folding and stability due to the presence of the disulfide bond.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 7,7’-Disulfanediylbis(2-aminoheptanoic acid) involves the formation and cleavage of the disulfide bond. This bond plays a crucial role in the stability and function of proteins and other biomolecules. The compound can interact with various molecular targets, including enzymes and receptors, through its amino and carboxyl groups.
Comparison with Similar Compounds
Similar Compounds
2-aminoheptanoic acid: A precursor and structural component of 7,7’-Disulfanediylbis(2-aminoheptanoic acid).
7-aminoheptanoic acid: Another amino acid with a similar structure but lacking the disulfide linkage.
6-aminohexanoic acid: A shorter-chain analog with similar chemical properties.
Uniqueness
7,7’-Disulfanediylbis(2-aminoheptanoic acid) is unique due to the presence of the disulfide bond, which imparts distinct chemical and biological properties. This bond is crucial for its role in protein stability and potential therapeutic applications.
Properties
CAS No. |
86042-41-3 |
|---|---|
Molecular Formula |
C14H28N2O4S2 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
2-amino-7-[(6-amino-6-carboxyhexyl)disulfanyl]heptanoic acid |
InChI |
InChI=1S/C14H28N2O4S2/c15-11(13(17)18)7-3-1-5-9-21-22-10-6-2-4-8-12(16)14(19)20/h11-12H,1-10,15-16H2,(H,17,18)(H,19,20) |
InChI Key |
OQHVOULLEFOOSV-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(C(=O)O)N)CCSSCCCCCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


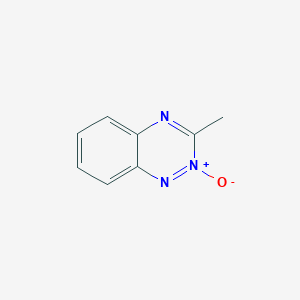
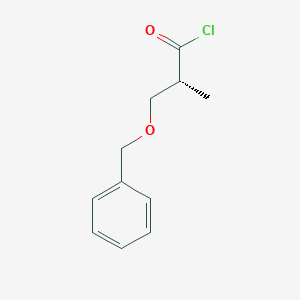
![1-[4-(Phenoxymethyl)phenyl]azetidin-2-one](/img/structure/B14424772.png)
![2-Cyano-3,3-bis[(phenylmethyl)thio]-2-propenamide](/img/structure/B14424774.png)
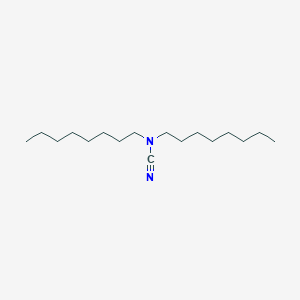
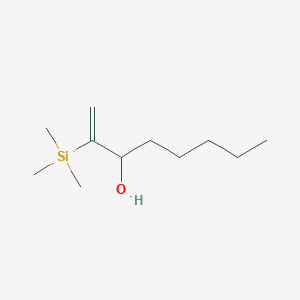
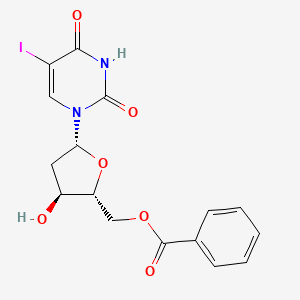
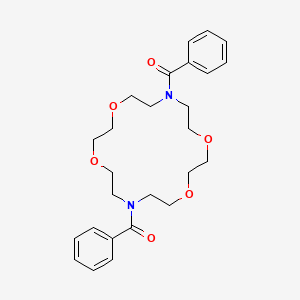
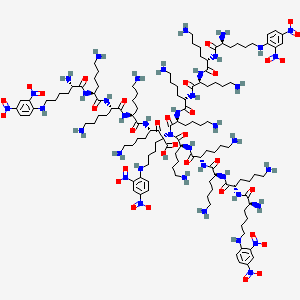
![3-Hydroxy-2-methyl-1-[4-(propan-2-yl)phenyl]propan-1-one](/img/structure/B14424800.png)
![2-Methylbicyclo[3.1.1]heptan-2-amine](/img/structure/B14424805.png)
